2-Oxo clopidogrel hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

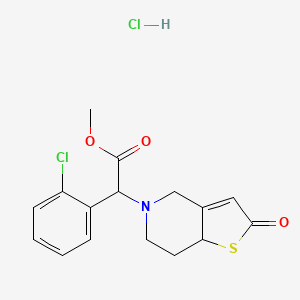

2-Oxo clopidogrel hydrochloride is a significant intermediate in the metabolic pathway of clopidogrel, a widely used antiplatelet agent. Clopidogrel is primarily used to prevent blood clots in patients with cardiovascular diseases such as myocardial infarction, stroke, and peripheral arterial disease . The compound this compound plays a crucial role in the bioactivation of clopidogrel, converting it into its active metabolite.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo clopidogrel hydrochloride involves the oxidation of clopidogrel. This process is typically carried out using cytochrome P450 enzymes, particularly CYP2C19, CYP3A4, and CYP2B6 . The reaction conditions include the presence of these enzymes and appropriate cofactors to facilitate the oxidation process.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through biocatalysis using recombinant enzymes or chemical oxidation methods. The use of biocatalysis is preferred due to its specificity and efficiency in producing the desired intermediate with high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Oxo clopidogrel hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Conversion of clopidogrel to this compound.

Reduction: Potential reduction back to clopidogrel under specific conditions.

Substitution: Possible substitution reactions at the oxo group or other reactive sites.

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes, oxygen, and cofactors.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products: The primary product of the oxidation reaction is this compound, which can further undergo metabolic transformations to form the active thiol metabolite of clopidogrel .

Wissenschaftliche Forschungsanwendungen

2-Oxo clopidogrel hydrochloride has several scientific research applications, including:

Pharmaceutical Research: Used as an intermediate in the synthesis of clopidogrel and its metabolites.

Analytical Chemistry: Employed in the development and validation of analytical methods for detecting and quantifying clopidogrel and its metabolites in biological samples.

Biological Studies: Investigated for its role in the metabolic pathway of clopidogrel and its effects on platelet aggregation.

Industrial Applications: Utilized in the production of clopidogrel and related compounds for therapeutic use.

Wirkmechanismus

The mechanism of action of 2-Oxo clopidogrel hydrochloride involves its conversion to the active thiol metabolite of clopidogrel. This active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation . This inhibition prevents the formation of blood clots, thereby reducing the risk of cardiovascular events.

Vergleich Mit ähnlichen Verbindungen

Clopidogrel: The parent compound from which 2-Oxo clopidogrel hydrochloride is derived.

Prasugrel: Another thienopyridine antiplatelet agent with a similar mechanism of action.

Ticlopidine: An older antiplatelet agent with a similar chemical structure and function.

Uniqueness: this compound is unique due to its specific role as an intermediate in the bioactivation of clopidogrel. Unlike prasugrel and ticlopidine, which are also antiplatelet agents, this compound is not used directly as a therapeutic agent but is crucial for the formation of the active metabolite of clopidogrel .

Biologische Aktivität

2-Oxo clopidogrel hydrochloride, an intermediate metabolite of the widely used antiplatelet drug clopidogrel, plays a crucial role in the pharmacological activity of this compound. This article delves into the biological activity, pharmacokinetics, and clinical implications of 2-oxo clopidogrel, supported by data tables and relevant research findings.

Overview of Clopidogrel Metabolism

Clopidogrel is a pro-drug that requires metabolic activation to exert its therapeutic effects. The metabolic pathway involves two key steps:

- Hydrolysis to 2-Oxo Clopidogrel : Clopidogrel is first converted to 2-oxo clopidogrel through the action of cytochrome P450 enzymes, primarily CYP3A4 and CYP2C19.

- Formation of Active Metabolite : 2-Oxo clopidogrel is then further metabolized to its active thiol derivative, which irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation .

The active metabolite derived from 2-oxo clopidogrel inhibits platelet aggregation by:

- Binding to P2Y12 Receptor : This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, crucial for platelet aggregation.

- Irreversible Action : Once bound, the effect lasts for the lifespan of the platelet (approximately 7-10 days), leading to prolonged antiplatelet effects .

Pharmacokinetics

The pharmacokinetic profile of 2-oxo clopidogrel is essential for understanding its efficacy and safety:

- Absorption and Distribution : Following oral administration of clopidogrel, approximately 50% is converted to 2-oxo clopidogrel before further metabolism occurs.

- Half-Life : The half-life of clopidogrel is about 6 hours, while the active metabolite has a longer half-life due to its irreversible binding to platelets .

Variability in Response

Genetic polymorphisms in CYP450 enzymes, particularly CYP2C19, significantly affect the metabolism of clopidogrel and consequently the levels of 2-oxo clopidogrel. Approximately 20-30% of patients exhibit reduced responsiveness due to these genetic variations, leading to increased risks of cardiovascular events such as stent thrombosis .

Case Studies

A study involving patients with coronary artery disease (CAD) demonstrated that those with certain CYP2C19 genotypes had lower levels of both clopidogrel and its active metabolites, including 2-oxo clopidogrel. This finding underscores the importance of genetic testing in optimizing antiplatelet therapy .

Data Summary

| Parameter | Value |

|---|---|

| Clopidogrel Half-Life | ~6 hours |

| Active Metabolite Half-Life | ~7-10 days |

| % Conversion to Active Metabolite | ~15% (from 2-Oxo) |

| % Patients with Reduced Response | 20-30% |

Research Findings

Recent studies have focused on developing sensitive methods for quantifying 2-oxo clopidogrel in plasma using LC-MS/MS techniques. These methods have shown stability and accuracy in measuring drug levels over time, which is crucial for understanding individual responses to therapy .

Eigenschaften

IUPAC Name |

methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3S.ClH/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13;/h2-5,8,13,15H,6-7,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFLQPXPVKZERK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676090 |

Source

|

| Record name | Methyl (2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109904-27-0 |

Source

|

| Record name | Methyl (2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.